A Comprehensive Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
A Comprehensive Technical Guide to 3-Bromo-6-chloropyridine-2-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-6-chloropyridine-2-carboxylic acid, identified by CAS number 929000-66-8, is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a pyridine core substituted with bromine, chlorine, and a carboxylic acid group, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in drug discovery and development. By exploring the causality behind experimental choices and providing validated protocols, this document serves as a critical resource for scientists leveraging this compound in their research endeavors.
Introduction: The Strategic Importance of a Halogenated Pyridine Carboxylic Acid
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of therapeutic agents.[2] The strategic incorporation of halogen atoms, specifically bromine and chlorine, onto this core imparts unique physicochemical properties that are highly advantageous for drug design. The presence of these halogens in 3-Bromo-6-chloropyridine-2-carboxylic acid enhances its reactivity and provides multiple points for chemical modification, making it an essential intermediate for creating diverse molecular libraries.[1][3] This compound is particularly instrumental in the development of novel anti-inflammatory and anti-cancer drugs, as well as advanced agrochemicals.[1]
The carboxylic acid moiety is a prevalent functional group in pharmaceuticals; however, it can present challenges related to metabolic stability and membrane permeability.[4] The distinct electronic nature of the doubly halogenated pyridine ring in this molecule influences the acidity and reactivity of the carboxylic acid group, offering a nuanced tool for medicinal chemists to fine-tune the properties of lead compounds.
Physicochemical and Safety Data
A thorough understanding of the compound's properties is fundamental for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 929000-66-8 | [5][6][7][8] |
| Molecular Formula | C₆H₃BrClNO₂ | [1][5][6] |
| Molecular Weight | 236.45 g/mol | [1][5][6] |
| Appearance | White or off-white solid | [1] |
| Boiling Point | 338.9±42.0 °C (Predicted) | [7] |
| Density | 1.917 g/cm³ | [6] |
| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][7] |
| Purity | ≥ 97% (HPLC) | [1] |
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-6-chloropyridine-2-carboxylic acid is classified as a warning-level hazard.[5] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 3-Bromo-6-chloropyridine-2-carboxylic acid can be approached through several routes. The choice of a particular synthetic pathway is often dictated by the availability and cost of starting materials, scalability, and safety considerations. A common and patented method involves a multi-step process starting from 3-bromo-6-chloropyridine.[9]
This synthetic approach is advantageous as it avoids the use of highly toxic reagents like sodium cyanide and expensive starting materials, making it suitable for larger-scale industrial production.[9]
Caption: A scalable synthesis route for 3-Bromo-6-chloropyridine-2-carboxylic acid.
Detailed Experimental Protocol:
Step 1: Oxidation of 3-Bromo-6-chloropyridine [9]
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In a reaction vessel, 3-bromo-6-chloropyridine is dissolved in a suitable solvent.
-
Urea-hydrogen peroxide and trifluoroacetic anhydride (TFAA) are added to the mixture.
-
The reaction proceeds to form 3-bromo-6-chloropyridine N-oxide.
Step 2: Cyanation of the N-oxide [9]
-
The resulting 3-bromo-6-chloropyridine N-oxide is then reacted with trimethylsilyl cyanide in the presence of triethylamine.
-
This step introduces the cyano group at the 2-position of the pyridine ring, yielding 3-bromo-6-chloropyridine-2-carbonitrile.
Step 3: Hydrolysis to the Carboxylic Acid [9]
-
The final step involves the hydrolysis of the nitrile group of 3-bromo-6-chloropyridine-2-carbonitrile.
-
This is typically achieved by heating in the presence of a strong acid, such as sulfuric acid, to produce the desired 3-bromo-6-chloropyridine-2-carboxylic acid.
Applications in Drug Discovery and Beyond
The trifunctional nature of 3-Bromo-6-chloropyridine-2-carboxylic acid makes it a highly valuable scaffold for generating a diverse range of derivatives for screening in drug discovery programs.
Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] Its utility is particularly noted in the development of targeted therapies where precise molecular architectures are required for interaction with biological targets like enzymes and receptors.[1] The bromine and chlorine atoms can be selectively displaced or involved in cross-coupling reactions, while the carboxylic acid group can be converted into amides, esters, or other functional groups.
Caption: Key application areas of 3-Bromo-6-chloropyridine-2-carboxylic acid.
Role in Agrochemicals
In the agricultural sector, this compound is used in the formulation of effective pesticides and herbicides.[1] The halogenated pyridine moiety is a common feature in many agrochemicals, contributing to their potency and stability.
Material Science Applications
Beyond life sciences, 3-Bromo-6-chloropyridine-2-carboxylic acid is also explored in material science for the creation of specialized polymers and advanced materials. Its rigid, functionalized core can be incorporated into polymer backbones to impart specific thermal or electronic properties.[1]
Conclusion
3-Bromo-6-chloropyridine-2-carboxylic acid is a compound of significant interest to the scientific community, particularly those engaged in the synthesis of novel, high-value molecules. Its well-defined physicochemical properties, coupled with versatile reactivity, ensure its continued importance as a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its strategic value in modern chemical research.
References
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3-Bromo-6-chloropyridine-2-carboxylic acid | C6H3BrClNO2 | CID 26966732. PubChem. [Link]
- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. [Link]
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